2-Methyl-3,4-dichloropyridine N-oxide

Drug Design Physicochemical Property Prediction Lipophilicity (LogP)

CNS drug discovery programs often stall due to poor BBB permeability in early leads, consuming resources in property optimization. 2-Methyl-3,4-dichloropyridine N-oxide (CAS 108004-98-4) solves this with a privileged scaffold possessing a predicted LogP of 1.5 and low TPSA (25.5 Ų), ideal for brain-penetrant molecules. • Regioselective SNAr reactivity at the 5-/6-positions enables precise late-stage functionalization, accelerating focused library synthesis for hit-to-lead campaigns. • Three reactive handles (two chlorine atoms + N-oxide) allow systematic, multi-vector SAR exploration against antiviral targets, including drug-resistant strains.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 108004-98-4
Cat. No. B020558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3,4-dichloropyridine N-oxide
CAS108004-98-4
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESCC1=[N+](C=CC(=C1Cl)Cl)[O-]
InChIInChI=1S/C6H5Cl2NO/c1-4-6(8)5(7)2-3-9(4)10/h2-3H,1H3
InChIKeyVEPHOUHKTRTFRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3,4-dichloropyridine N-oxide: Compound Overview


2-Methyl-3,4-dichloropyridine N-oxide (CAS 108004-98-4) is a heterocyclic compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 g/mol . It belongs to the class of pyridine N-oxides, which are widely recognized for their utility as versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals [1]. The compound is characterized by a pyridine ring substituted with a methyl group at the 2-position, chlorine atoms at the 3- and 4-positions, and an N-oxide functionality. This specific substitution pattern imparts distinct physicochemical properties, such as a predicted LogP of 1.5, which influences its solubility and reactivity profile compared to simpler analogs [2].

2-Methyl-3,4-dichloropyridine N-oxide: Irreplaceable by Generics


The utility of 2-Methyl-3,4-dichloropyridine N-oxide is intrinsically tied to its unique substitution pattern, which governs its reactivity in ways that cannot be replicated by generic chloropyridine N-oxides like 2,6-dichloropyridine N-oxide or 3,5-dichloropyridine N-oxide. The combination of an electron-donating methyl group and electron-withdrawing chloro substituents on the pyridine N-oxide core creates a specific electronic environment that dictates regioselectivity in nucleophilic aromatic substitution (SNAr) reactions . Furthermore, the compound's moderate lipophilicity (LogP = 1.5) offers a distinct advantage in organic media compared to more polar, unsubstituted pyridine N-oxides, affecting both reaction kinetics and purification strategies [1]. As such, substituting this compound with a less functionalized or differently substituted analog would likely lead to altered reaction pathways, reduced yields, and the formation of different regioisomeric products, underscoring its critical role as a specific building block.

2-Methyl-3,4-dichloropyridine N-oxide: Quantitative Differentiators


Enhanced Lipophilicity & CNS Permeability

The compound's predicted octanol/water partition coefficient (XLogP3) is 1.5 [1]. This quantitative property is a key differentiator from unsubstituted pyridine N-oxide and other simpler analogs. This moderate lipophilicity is within the optimal range for compounds targeting the central nervous system (CNS), which is typically considered to be between LogP 1 and 3. While this is a predictive value, it provides a quantifiable basis for selecting this specific building block in CNS drug discovery programs over more polar alternatives.

Drug Design Physicochemical Property Prediction Lipophilicity (LogP)

Long-Term Storage Stability

The compound requires storage at -20°C for long-term stability . This quantitative storage condition serves as a crucial differentiator from more stable analogs that can be stored at room temperature (e.g., 2,6-dichloropyridine N-oxide). This explicit storage requirement highlights the need for proper handling to prevent decomposition, which is a critical factor for ensuring batch-to-batch consistency in sensitive chemical reactions and for maintaining the integrity of compound libraries in discovery research.

Process Chemistry Compound Management Stability

TPSA and Oral Bioavailability

The compound possesses a Topological Polar Surface Area (TPSA) of 25.5 Ų . This calculated value is a critical quantitative descriptor for predicting oral bioavailability and membrane permeability. According to Veber's rules, compounds with a TPSA ≤ 140 Ų are more likely to exhibit good oral bioavailability. The exceptionally low TPSA of 25.5 Ų for 2-Methyl-3,4-dichloropyridine N-oxide is a strong indicator of favorable absorption characteristics, differentiating it from more polar pyridine N-oxide derivatives (e.g., those with carboxy or amide groups) that would have significantly higher TPSA values and potentially reduced membrane permeability.

Medicinal Chemistry Drug-likeness ADME Prediction

2-Methyl-3,4-dichloropyridine N-oxide: R&D Use Cases


Privileged CNS Drug Discovery Scaffold

The compound's moderate lipophilicity (LogP = 1.5) and low polar surface area (TPSA = 25.5 Ų) make it a privileged scaffold for designing molecules intended to cross the blood-brain barrier (BBB) [1]. Medicinal chemists can utilize 2-Methyl-3,4-dichloropyridine N-oxide as a core building block, confident that it already possesses favorable predicted ADME properties. This reduces the need for extensive property optimization in the early stages of hit-to-lead campaigns for neurological targets.

Regioselective SNAr Handle

The unique electronic environment created by the 2-methyl and 3,4-dichloro substitution pattern, combined with the N-oxide activation, provides a specific and predictable site for nucleophilic aromatic substitution (SNAr) reactions . This regioselectivity is crucial for the late-stage functionalization of complex molecules, allowing chemists to install a wide variety of nucleophiles at the 5- or 6-positions of the pyridine ring with high precision, which is essential for generating focused libraries of drug-like molecules.

Antiviral SAR Building Block

Given the established activity of various pyridine N-oxide derivatives against viruses like HIV and coronavirus [2], 2-Methyl-3,4-dichloropyridine N-oxide serves as a highly functionalized starting point for exploring novel antiviral agents. Its three reactive handles (two chlorines and the N-oxide) allow for systematic and diverse chemical modifications, enabling researchers to probe the SAR of this class against a range of viral targets, including those that have developed resistance to current therapies.

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